6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Description
6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by a benzoxazine core fused with a dihydro-oxazine ring and an ethylsulfonyl substituent at the 6-position. Its molecular formula is C₁₂H₁₃NO₆S, with a molecular weight of 299.297 g/mol . The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically significant, as it has been utilized in the synthesis of calcium antagonists, antihypertensive agents, and dual-function antithrombotics .
Properties
IUPAC Name |
6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-15(12,13)8-3-4-10-9(7-8)11-5-6-14-10/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOPINAJTBBCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670653 | |
| Record name | 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888731-85-9 | |
| Record name | 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoxazine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it useful in organic synthesis. Common reactions include:
- Oxidation : Converts the ethylsulfonyl group to sulfone derivatives.
- Reduction : The benzoxazine ring can be reduced to form corresponding amines.
- Substitution : Nucleophilic substitution at the sulfonyl group can yield various derivatives.
Biology
The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its ethylsulfonyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with molecular targets, which may modulate enzyme activity.
Case Study: Enzyme Inhibition
Research has indicated that derivatives of benzoxazines exhibit significant biological activity. For instance, studies have shown that certain benzoxazine derivatives can act as effective inhibitors of specific enzymes involved in metabolic pathways, suggesting their potential role in drug development.
Industry
In industrial applications, this compound is utilized in the production of advanced materials such as polymers. Its unique chemical properties allow for the development of materials with tailored characteristics, making it suitable for coatings and other applications requiring specific mechanical or thermal properties .
Mechanism of Action
The mechanism of action of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target. The benzoxazine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈BrNO, 214.062 g/mol): The bromo group at position 6 increases molecular bulk and polarizability compared to ethylsulfonyl. Demonstrated utility in nucleophilic substitution reactions (e.g., coupling with halogenopyridines) . Safety profile includes hazards (Xn; Risk Phrases 22, 36/37/38) due to bromine’s reactivity .
Alkyl-Substituted Derivatives
- 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₃NO, 163.22 g/mol): Methyl groups at positions 6 and 8 enhance lipophilicity, favoring membrane permeability but reducing electrophilic reactivity . Lacks the sulfonyl group’s electron-withdrawing effects, which may limit receptor affinity in cardiovascular targets .
Nitro- and Heterocyclic-Substituted Derivatives
- YM934 (2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide):
Functional Group Additions and Modifications
Ester and Carbonyl Derivatives
- Increased molecular complexity may reduce metabolic clearance compared to the parent compound .
Amino and Imidazoline Derivatives
- 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine: Oxypropanolamine side chain enhances β-adrenergic receptor affinity (2.1-fold higher than propranolol) . Demonstrates how hydrophilic side chains can modulate selectivity for extracellular vs. intracellular targets .
Biological Activity
6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15NO3S
- Molecular Weight : 239.31 g/mol
- CAS Number : 866041-08-9
The compound features a benzoxazine ring fused with an ethylsulfonyl group, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antioxidant properties. A study reported IC50 values ranging from 4.74 to 92.20 µg/mL in DPPH free radical scavenging assays, with ascorbic acid as a reference standard (IC50 = 4.57 µg/mL) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antioxidant activity.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 4.57 |
| This compound | 4.74 - 92.20 |
Anticancer Activity
The compound has shown promising anticancer properties in various studies. A recent investigation into benzoxazine analogues highlighted their potential against different cancer types through mechanisms such as inhibition of angiogenesis and modulation of gene expression related to tumor hypoxia .
In particular, studies on structurally similar compounds indicated that modifications to the benzoxazine scaffold can lead to enhanced anticancer efficacy. For example, compounds with specific substitutions at the C7 position of the benzoxazine ring exhibited improved antiproliferative activities against cancer cell lines .
| Compound | Cancer Cell Line | Activity (%) |
|---|---|---|
| Benzoxazine A | MIA PaCa-2 | 91% |
| Benzoxazine B | MIA PaCa-2 | 44% |
| Benzoxazine C | MIA PaCa-2 | 48% |
Antimicrobial Activity
Benzoxazines have also been evaluated for their antimicrobial properties. A study demonstrated that certain benzoxazine derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness . The introduction of substituents on the benzoxazine ring was found to influence the antibacterial potency.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The ethylsulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes . Additionally, the benzoxazine ring has been shown to modulate enzyme activity and receptor interactions, contributing to its diverse biological effects.
Case Studies
- Anticancer Study : In a study investigating the anti-proliferative effects of various benzoxazines on pancreatic cancer cells (MIA PaCa-2), it was found that modifications at specific positions on the benzoxazine ring significantly enhanced activity levels.
- Antioxidant Evaluation : A comparative analysis of antioxidant activities among several benzoxazines revealed that those with electron-withdrawing groups exhibited superior scavenging capabilities against DPPH radicals.
Q & A
Q. What are the established synthetic routes for 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing the benzoxazine core with an ethylsulfonyl group. Key strategies include:
- Lewis acid-catalyzed ring-opening : Using activated aziridines and 2-halophenols, followed by Cu(I)-catalyzed intramolecular cyclization to form the benzoxazine backbone .
- Solvent-free methods : Employing bio-based precursors (e.g., sesamol, furfurylamine) under environmentally friendly conditions to reduce side reactions and improve atom economy .
- Post-synthetic modification : Introducing the ethylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates.
Optimization involves adjusting catalyst loading (e.g., Cu(I) vs. Lewis acids), reaction temperature (80–120°C), and purification via column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substitution patterns (e.g., ethylsulfonyl integration at C6) .
- Fourier Transform Infrared (FT-IR) : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- Differential Scanning Calorimetry (DSC) : Monitors polymerization behavior and thermal transitions .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory testing : COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) in macrophage cell lines .
- Dose-response studies : IC/EC calculations using nonlinear regression models.
Advanced Research Questions
Q. How does the ethylsulfonyl substituent influence the electronic and steric properties of the benzoxazine core, and what are the implications for polymerization behavior?
- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the oxazine ring, altering polymerization kinetics.
- Mechanistic studies : Use DFT calculations to map electron density distribution and predict reactivity .
- Thermogravimetric Analysis (TGA) : Compare char yields of polybenzoxazines with/without sulfonyl groups (e.g., ~40–60% residue at 800°C) .
- Dynamic Mechanical Analysis (DMA) : Assess crosslink density and glass transition temperature () shifts .
Q. What computational approaches are suitable for predicting the reactivity and polymerizability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for ring-opening polymerization and activation energies .
- Molecular Dynamics (MD) : Simulates intermolecular interactions (e.g., hydrogen bonding) affecting thermal stability .
- Monte Carlo Simulations : Predicts network formation and trends based on monomer structure .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for benzoxazine derivatives?
- Methodological Answer :
- Comparative studies : Replicate methods under standardized conditions (e.g., solvent, catalyst) to isolate variables .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups enhancing antimicrobial potency) .
- Advanced characterization : Use X-ray crystallography (as in ) or synchrotron XRD to resolve structural ambiguities affecting bioactivity.
Key Research Findings
- Synthesis : Cu(I)-catalyzed cyclization achieves higher regioselectivity (~85% yield) compared to solvent-free bio-based methods (~70–75% yield) .
- Thermal Properties : Ethylsulfonyl-substituted polybenzoxazines exhibit values ~150–180°C, depending on hydrogen-bonding networks .
- Biological Activity : Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus, linked to sulfonyl group electronegativity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
